molecular formula C25H19FN2O6S B11586456 ethyl 2-[7-fluoro-1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[7-fluoro-1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11586456
M. Wt: 494.5 g/mol
InChI Key: MNYQYFXJTVLULB-UHFFFAOYSA-N
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Description

The compound ethyl 2-[7-fluoro-1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate features a complex heterocyclic scaffold combining chromeno-pyrrol, thiazole, and aromatic substituents. Its structure includes a chromeno[2,3-c]pyrrol-3,9-dione core fused to a thiazole ring substituted with a 4-methyl group and an ethyl carboxylate. The 7-fluoro and 3-methoxyphenyl groups likely influence electronic properties and intermolecular interactions.

Properties

Molecular Formula

C25H19FN2O6S

Molecular Weight

494.5 g/mol

IUPAC Name

ethyl 2-[7-fluoro-1-(3-methoxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H19FN2O6S/c1-4-33-24(31)22-12(2)27-25(35-22)28-19(13-6-5-7-15(10-13)32-3)18-20(29)16-11-14(26)8-9-17(16)34-21(18)23(28)30/h5-11,19H,4H2,1-3H3

InChI Key

MNYQYFXJTVLULB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[7-fluoro-1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The key steps include the formation of the chromeno-pyrrol core, introduction of the fluoro and methoxy groups, and the construction of the thiazole ring. Common reagents used in these reactions include fluorinating agents, methoxylating agents, and thiazole precursors. The reaction conditions often involve the use of solvents such as dichloromethane, toluene, and ethanol, with catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[7-fluoro-1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structural features—such as the chromeno-pyrrol core and thiazole ring—make it valuable for creating derivatives with tailored properties for specific applications.

Chemical Reactions
The compound can undergo various chemical transformations:

  • Oxidation: Using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Employing reducing agents such as sodium borohydride.
  • Substitution Reactions: The presence of fluoro and methoxy groups allows for nucleophilic or electrophilic substitutions, enabling further functionalization of the molecule.

Biological Applications

Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Ethyl 2-[7-fluoro-1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is being investigated for its potential to inhibit bacterial growth and combat infections.

Anticancer Properties
Studies have suggested that this compound may interact with cellular pathways involved in cancer progression. Preliminary data indicate potential cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanism of action and efficacy.

Anti-inflammatory Effects
Given the structural motifs present in the compound, it is hypothesized to possess anti-inflammatory properties. Research is ongoing to elucidate its effects on inflammatory markers and pathways.

Medicinal Chemistry

Drug Development
The compound's diverse biological activities make it a candidate for drug development. Its potential therapeutic applications are being explored in areas such as oncology and infectious diseases. Researchers are particularly interested in its ability to modulate specific molecular targets involved in disease processes.

Mechanism of Action
The interaction of this compound with enzymes or receptors could lead to significant biological effects. Understanding these interactions is critical for optimizing its therapeutic potential.

Industrial Applications

Advanced Materials Development
Due to its unique structural characteristics, this compound is being explored for use in developing advanced materials such as polymers and coatings. Its stability and functionalization capabilities could lead to innovative applications in material science.

Mechanism of Action

The mechanism of action of ethyl 2-[7-fluoro-1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparison with Similar Compounds

Key Structural Analogues:

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) :

  • Core Structure : Thiazole linked to pyrazole and triazole rings.
  • Substituents : Chlorophenyl and fluorophenyl groups.
  • Conformation : Planar except for one perpendicular fluorophenyl group.

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5) : Core Structure: Similar to Compound 4 but with fluorophenyl instead of chlorophenyl.

Example 62 from :

  • Core Structure : Chromen-4-one fused to pyrazolo[3,4-d]pyrimidine.
  • Substituents : 5-Fluoro, 3-fluorophenyl, and thiophene groups.
  • Synthesis : Suzuki coupling with boronic acid, highlighting modular synthetic routes for similar compounds.
Comparative Analysis:
Property Target Compound Compound 4 Compound 5 Example 62
Core Heterocycle Chromeno-pyrrol-thiazole Thiazole-pyrazole-triazole Thiazole-pyrazole-triazole Chromen-pyrazolo-pyrimidine
Key Substituents 7-fluoro, 3-methoxyphenyl, ethyl carboxylate 4-chlorophenyl, fluorophenyl 4-fluorophenyl, fluorophenyl 5-fluoro, 3-fluorophenyl
Electronic Effects Methoxy (electron-donating), fluoro (EWG) Chloro (EWG), fluoro (EWG) Fluorine (EWG) Fluorine (EWG), thiophene (π)
Symmetry Likely non-isostructural Triclinic, P¯I symmetry Triclinic, P¯I symmetry Not reported

Structural Implications :

  • The target compound’s 3-methoxyphenyl group may introduce steric hindrance and electron-donating effects absent in fluorophenyl/chlorophenyl analogues .
  • Chromeno-pyrrol systems (vs. pyrazole-triazole in Compounds 4/5) could enhance π-π stacking or hydrogen-bonding interactions .
Crystallography:
  • Compounds 4/5 : Structures resolved using single-crystal X-ray diffraction (SHELX programs) .
  • Target Compound : SHELXL/SHELXS could refine its structure, given its complexity .

Research Findings and Implications

Structural Flexibility: Non-planar substituents (e.g., perpendicular fluorophenyl in Compounds 4/5) may reduce crystallinity but enhance solubility .

Synthetic Modularity : Suzuki coupling (Example 62) demonstrates adaptability for introducing diverse aryl/thiophene groups .

Electronic Tuning : Replacing chlorophenyl (Compound 4) with fluorophenyl (Compound 5) minimizes steric clash while retaining electronic effects .

Biological Activity

Ethyl 2-[7-fluoro-1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that create the chromeno-pyrrole framework. Recent studies have focused on efficient synthetic pathways that yield high purity and biological activity. The synthesis often utilizes reagents that facilitate the formation of key functional groups, such as dioxo and thiazole moieties.

Antiviral Properties

Recent research indicates that derivatives of chromeno-pyrrole compounds exhibit significant antiviral activity. For instance, compounds similar to this compound have shown inhibition against Hepatitis B virus (HBV) and HIV in cell-based assays. The structure-function relationship suggests that modifications in the aromatic rings enhance antiviral efficacy .

Antioxidant Activity

Compounds within the chromeno-pyrrole family have demonstrated antioxidant properties. Studies have shown that these compounds can scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant activity is attributed to the presence of hydroxyl groups that can donate electrons to free radicals .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting α-glucosidase and other enzymes linked to metabolic disorders. This inhibition can lead to reduced glucose absorption in the intestines, making it a candidate for diabetes management .

Case Studies

Case Study 1: Antiviral Activity Against HBV
In a study published in PMC, researchers synthesized several derivatives of the compound and tested them against HBV. The most active derivative exhibited an EC50 value of 7.8 nM, indicating potent antiviral activity without significant cytotoxicity .

Case Study 2: Antioxidant Efficacy
A comparative study assessed the antioxidant capabilities of several chromeno-pyrrole derivatives using DPPH and ABTS assays. The results indicated that certain modifications increased the scavenging activity significantly compared to standard antioxidants .

Research Findings

Study Focus Key Findings
Study 1Antiviral ActivityCompound showed EC50 of 7.8 nM against HBV; no cytotoxicity observed .
Study 2Antioxidant ActivityEnhanced free radical scavenging capabilities compared to controls .
Study 3Enzyme InhibitionEffective α-glucosidase inhibitor; potential for diabetes treatment .

Q & A

Basic: What are the optimal synthetic conditions for this compound, and how can reaction parameters be systematically optimized?

Answer:
The synthesis of this polycyclic compound requires careful optimization of reaction parameters such as temperature, solvent polarity, and catalyst loading. A stepwise approach is recommended:

  • Nucleophilic substitution for introducing the 3-methoxyphenyl group (analogous to methods in ).
  • Cyclocondensation under reflux in aprotic solvents (e.g., DMF or THF) to form the chromeno-pyrrolone core .
  • Factorial design (e.g., 2^k designs) can systematically optimize variables like molar ratios and reaction time, minimizing trial iterations .
  • Monitor intermediates via TLC/HPLC and confirm purity (>95%) using column chromatography .

Basic: What spectroscopic and crystallographic methods are most effective for structural characterization?

Answer:
A multi-technique approach is critical:

  • X-ray crystallography resolves stereochemistry and confirms fused ring systems (as demonstrated for analogous chromeno-pyrrolones in and ) .
  • NMR : Use 19F^{19}\text{F}-NMR to track fluorine environments and 13C^{13}\text{C}-DEPTO for carbonyl/carboxylate carbons.
  • HRMS validates molecular weight, while FT-IR identifies C=O stretches (1700–1750 cm1^{-1}) and thiazole C-S bonds (~690 cm1^{-1}) .

Advanced: How do electronic interactions within the heterocyclic framework influence reactivity in catalytic systems?

Answer:
The electron-withdrawing fluoro and carbonyl groups create electrophilic centers at C3 and C9, while the methoxyphenyl group donates electron density via resonance. Key methodologies:

  • DFT calculations (e.g., B3LYP/6-311+G(d,p)) map frontier molecular orbitals to predict reactive sites .
  • Kinetic isotope effects (KIE) and Hammett plots quantify substituent effects on reaction rates .
  • Compare reactivity with non-fluorinated analogs (e.g., ) to isolate electronic contributions .

Advanced: How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in 1H^{1}\text{H}1H-NMR signals?

Answer:
Contradictions often arise from dynamic processes (e.g., rotamerism) or crystal packing effects:

  • Variable-temperature NMR identifies conformational exchange broadening (e.g., thiazole ring puckering) .
  • NOESY/ROESY detects through-space interactions to confirm spatial proximity of protons .
  • Single-crystal XRD validates static structures, distinguishing artifacts from true electronic effects .

Advanced: What experimental designs are suitable for studying degradation pathways under oxidative/photolytic conditions?

Answer:
Use a combination of accelerated stability testing and mechanistic probes:

  • Forced degradation studies : Expose the compound to UV light (ICH Q1B guidelines) and H2_2O2_2/Fe2+^{2+} (Fenton conditions) .
  • LC-MS/MS identifies degradation products; isotopic labeling (18O^{18}\text{O}) traces oxygen incorporation .
  • AI-driven predictive modeling (e.g., COMSOL Multiphysics) simulates degradation kinetics and identifies labile bonds .

Basic: What purification strategies are recommended for isolating this compound from byproducts with similar polarities?

Answer:

  • Preparative HPLC with a C18 column and gradient elution (ACN/H2_2O + 0.1% TFA) separates closely related impurities .
  • Recrystallization from ethyl acetate/hexane mixtures improves purity (>99%) by exploiting solubility differences in the thiazole moiety .
  • Centrifugal partition chromatography (CPC) offers high recovery rates for acid-sensitive compounds .

Advanced: How can computational models predict intermolecular interactions in co-crystal or supramolecular assemblies?

Answer:

  • Molecular docking (AutoDock Vina) screens potential co-formers (e.g., carboxylic acids) for hydrogen-bond compatibility .
  • Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts (e.g., C–H···O, π-π stacking) .
  • MD simulations (GROMACS) assess thermodynamic stability of co-crystals under varying humidity/temperature .

Advanced: How should researchers integrate theoretical frameworks (e.g., conceptual DFT) into mechanistic studies of this compound?

Answer:

  • Conceptual DFT parameters (electrophilicity index, Fukui functions) identify nucleophilic/electrophilic sites for reaction mechanisms .
  • Correlate experimental kinetics with computed activation barriers (e.g., SN2 vs. radical pathways) .
  • Validate hypotheses using isotopic labeling (e.g., 13C^{13}\text{C}-tracking in decarboxylation steps) .

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